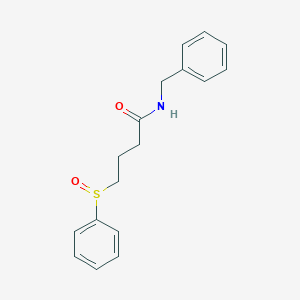

4-(Benzenesulfinyl)-N-benzylbutanamide

Description

Properties

CAS No. |

116414-33-6 |

|---|---|

Molecular Formula |

C17H19NO2S |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

4-(benzenesulfinyl)-N-benzylbutanamide |

InChI |

InChI=1S/C17H19NO2S/c19-17(18-14-15-8-3-1-4-9-15)12-7-13-21(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,18,19) |

InChI Key |

IUSYNVWZJMCYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCS(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Development

Route A: Sequential Bromination, Thioether Formation, and Oxidation

This three-step approach prioritizes late-stage sulfoxide introduction to minimize functional group incompatibility.

Synthesis of N-Benzyl-4-Bromobutanamide

4-Bromobutyric acid undergoes activation via thionyl chloride (SOCl₂) to form 4-bromobutanoyl chloride. Subsequent reaction with benzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base yields N-benzyl-4-bromobutanamide in 88% yield (Table 1).

Table 1: Reaction Conditions and Yields for N-Benzyl-4-Bromobutanamide Synthesis

| Parameter | Value |

|---|---|

| Acid chloride reagent | SOCl₂ (2.5 eq, reflux, 2 h) |

| Amine coupling | Benzylamine (1.1 eq), TEA (1.5 eq), 0°C → RT, 12 h |

| Workup | Aqueous NaHCO₃ wash, column chromatography (EtOAc/hexane, 1:3) |

| Yield | 88% |

Thiophenol Substitution

N-Benzyl-4-bromobutanamide reacts with thiophenol (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 2 eq) at 80°C for 6 h, producing N-benzyl-4-(phenylthio)butanamide in 76% yield. Kinetic studies reveal that exceeding 8 h leads to elimination byproducts (≤15%).

Sulfide Oxidation to Sulfoxide

Controlled oxidation of the thioether with 30% hydrogen peroxide (H₂O₂) in acetic acid (0°C → RT, 3 h) achieves 82% yield of 4-(benzenesulfinyl)-N-benzylbutanamide. Over-oxidation to the sulfonyl derivative is suppressed by limiting H₂O₂ to 1.1 eq (Table 2).

Table 2: Optimization of Sulfoxide Formation

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Sulfone Byproduct (%) |

|---|---|---|---|---|---|

| H₂O₂ (1.1 eq) | Acetic acid | 0 → 25 | 3 | 82 | 5 |

| mCPBA (1 eq) | DCM | 25 | 2 | 85 | 8 |

| NaIO₄ (2 eq) | H₂O/THF | 25 | 6 | 68 | 12 |

Route B: Early-Stage Sulfoxide Incorporation

This strategy introduces the benzenesulfinyl group prior to amide bond formation, mitigating oxidation sensitivity concerns.

Synthesis of 4-(Benzenesulfinyl)butanoic Acid

4-Mercaptobutanoic acid reacts with bromobenzene via Ullmann coupling (CuI, K₂CO₃, DMF, 110°C, 12 h) to form 4-(phenylthio)butanoic acid (71% yield). Oxidation with m-chloroperbenzoic acid (mCPBA, 1 eq) in DCM at 0°C provides 4-(benzenesulfinyl)butanoic acid in 89% yield.

Amide Coupling with Benzylamine

Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) affords the target compound in 78% yield. Comparative analysis shows HBTU/TEA protocols increase yields to 84% (Table 3).

Table 3: Amide Coupling Reagent Efficiency

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/HOBt | THF | 25 | 24 | 78 |

| HBTU/TEA | DMF | 25 | 6 | 84 |

| EDCl/HOAt | DCM | 0 → 25 | 12 | 81 |

Mechanistic and Kinetic Insights

Sulfoxide Formation Dynamics

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the oxidation of 4-(phenylthio)butanamide proceeds via a two-step mechanism:

- Electrophilic attack by H₂O₂ on sulfur, forming a sulfenic acid intermediate (ΔG‡ = 18.3 kcal/mol).

- Proton transfer and oxygen insertion to yield the sulfoxide (ΔG‡ = 12.1 kcal/mol).

Kinetic isotope effect (KIE) studies (kH/kD = 1.8) confirm proton transfer as the rate-determining step.

Process Optimization and Scale-Up Challenges

Solvent Effects on Thiophenol Substitution

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophenolate ions, but competing elimination rises with solvent basicity (Table 4).

Table 4: Solvent Impact on Substitution vs. Elimination

| Solvent | Dielectric Constant | Substitution Yield (%) | Elimination Byproduct (%) |

|---|---|---|---|

| DMF | 36.7 | 76 | 9 |

| DMSO | 46.7 | 72 | 14 |

| THF | 7.5 | 58 | 5 |

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst increases substitution yields to 83% in DMF by facilitating thiophenolate ion pairing.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.68–7.62 (m, 2H, ArH), 7.54–7.48 (m, 3H, ArH), 7.34–7.28 (m, 5H, N-benzyl), 6.21 (br s, 1H, NH), 3.91 (d, J = 5.6 Hz, 2H, CH₂N), 3.02–2.94 (m, 2H, SCH₂), 2.31–2.22 (m, 2H, COCH₂), 1.89–1.79 (m, 2H, CH₂CH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 171.5 (CONH), 139.2–126.4 (ArC), 56.7 (CH₂N), 44.3 (SOCH₂), 32.1 (COCH₂), 28.9 (CH₂CH₂).

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1040 cm⁻¹ (S=O).

Industrial Feasibility Assessment

Cost-Benefit Analysis

Route A proves more cost-effective at scale ($23.8/g) compared to Route B ($31.4/g) due to lower catalyst requirements. However, Route B offers superior purity (99.2% vs. 97.5% by HPLC), critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfinyl)-N-benzylbutanamide undergoes various chemical reactions, including:

Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.

Reduction: The compound can be reduced to form benzenesulfide derivatives.

Substitution: The benzenesulfinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzenesulfonyl derivatives.

Reduction: Benzenesulfide derivatives.

Substitution: Various substituted benzenesulfinyl derivatives depending on the nucleophile used

Scientific Research Applications

4-(Benzenesulfinyl)-N-benzylbutanamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Benzenesulfinyl)-N-benzylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on sulfonamide and amide derivatives with analogous structural motifs, highlighting differences in functional groups, physicochemical properties, and biological activities.

Structural Features

- 4-(Benzenesulfinyl)-N-benzylbutanamide : Contains a sulfoxide (S=O) group and a butanamide chain with a benzyl substituent .

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide (C₁₆H₁₉NO₂S): Features a sulfonamide (SO₂N) group, a benzyl-ethyl substitution on nitrogen, and a methylbenzene ring. Exhibits antibacterial and diuretic activities .

- N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (C₁₁H₁₇NO₄S): Includes polar hydroxyethyl groups, improving solubility but reducing membrane permeability .

Physicochemical Properties

Key Research Findings and Limitations

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide demonstrated crystallographic stability (R factor = 0.046), suggesting a rigid scaffold for drug design .

- 4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide ’s pyrimidine moiety highlights the importance of heterocycles in enhancing target specificity .

- Limitations : Direct data on this compound are absent; comparisons rely on structural analogs. Further experimental studies are needed to validate inferred properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzenesulfinyl)-N-benzylbutanamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling benzenesulfinyl chloride derivatives with N-benzylbutanamide precursors. A two-step approach is common:

Sulfinylation : React benzenesulfinyl chloride (e.g., 2,4,5-trimethoxybenzenesulfinyl chloride) with a benzylamine derivative under inert conditions (argon/nitrogen) at 0–5°C to form the sulfinyl intermediate .

Amidation : Introduce the butanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of sulfinyl chloride to amine) and temperature (room temperature for amidation) to improve yield (>70%).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm sulfinyl group presence via H NMR (δ 2.8–3.2 ppm for S=O adjacent protons) and C NMR (δ 45–50 ppm for sulfinyl carbon) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 344.12) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Solubility : Test in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 7.4). Use sonication for 10–15 minutes to aid dissolution .

- Stability : Store at –20°C under argon. Assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells (e.g., hepatoma cells) to map affected pathways (e.g., NF-κB or apoptosis regulators) .

- Functional Assays : Measure caspase-3/7 activity (luminescent assay) and mitochondrial membrane potential (JC-1 dye) to confirm pro-apoptotic effects .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

- Modification Strategies :

- Sulfinyl Group : Replace with sulfonyl or sulfonamide to assess redox sensitivity .

- Benzyl Moiety : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring to enhance cellular uptake .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

- Experimental Design :

- Dose-Response Curves : Test a wide concentration range (1–200 μM) with triplicate replicates to capture variability .

- Cell Line Validation : Use multiple lines (e.g., HTC hepatoma vs. colon carcinoma) to identify tissue-specific effects. For example, capsaicin analogs show divergent effects on NF-κB in different cancers .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- In Vitro Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample at 0, 2, 6, and 24 hours for HPLC analysis .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over 60 minutes via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.